molecular formula C10H11FN2 B12098442 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile

Katalognummer: B12098442
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: KQJZXZKYVZLPAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is a chemical compound with the molecular formula C10H11FN2 It is characterized by the presence of a fluorine atom, a nitrile group, and an isopropylamino group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The reaction can be represented as follows:

2-Fluorobenzonitrile+IsopropylamineThis compound\text{2-Fluorobenzonitrile} + \text{Isopropylamine} \rightarrow \text{this compound} 2-Fluorobenzonitrile+Isopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the fluorine atom.

    Reduction: Conversion to 2-Fluoro-6-[(propan-2-yl)amino]benzylamine.

    Oxidation: Formation of 2-Fluoro-6-[(propan-2-yl)amino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitrile group can participate in hydrogen bonding or other interactions. The isopropylamino group can influence the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-6-fluorobenzonitrile: Similar structure but with an amino group instead of an isopropylamino group.

    2-Fluorobenzonitrile: Lacks the isopropylamino group, making it less complex.

    2-Fluoro-6-[(1-methoxypropan-2-yl)amino]benzonitrile: Contains a methoxy group, altering its chemical properties.

Uniqueness

2-Fluoro-6-[(propan-2-yl)amino]benzonitrile is unique due to the combination of its fluorine, nitrile, and isopropylamino groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H11FN2

Molekulargewicht

178.21 g/mol

IUPAC-Name

2-fluoro-6-(propan-2-ylamino)benzonitrile

InChI

InChI=1S/C10H11FN2/c1-7(2)13-10-5-3-4-9(11)8(10)6-12/h3-5,7,13H,1-2H3

InChI-Schlüssel

KQJZXZKYVZLPAO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C(=CC=C1)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.